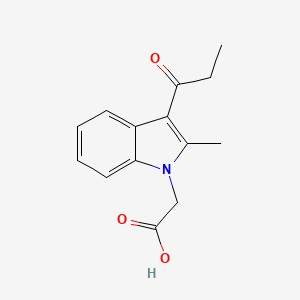

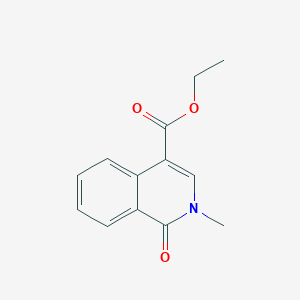

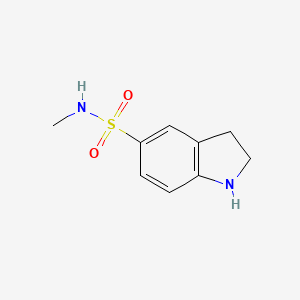

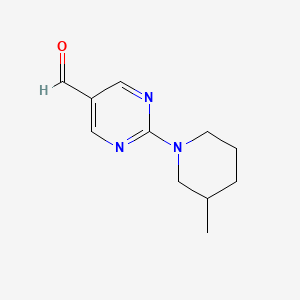

Ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a compound that belongs to the class of isoquinoline derivatives. These compounds are of significant interest due to their diverse range of biological activities and their potential use in medicinal chemistry. The compound itself is not directly mentioned in the provided papers, but related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the analysis of ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate.

Synthesis Analysis

The synthesis of related isoquinoline derivatives often involves the formation of C–C bonds and cyclization reactions. For instance, ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates are synthesized through a reaction between 2-ethoxycarbonylisoquinolinium chloride and trimethylsilyl enol ethers, followed by base-induced cyclization to form pyrido[2,1-a]isoquinoline derivatives . Similarly, the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives starts from commercially available 2-aminobenzoic acids, followed by conversion to isatoic anhydrides and reaction with the sodium enolate of ethyl acetoacetate . These methods highlight the importance of cyclization and the use of enolates in the synthesis of isoquinoline derivatives.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is often characterized using NMR spectroscopy. For example, the NMR study of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates provides detailed information on chemical shifts and coupling constants, which are essential for understanding the electronic environment of the molecule . These studies are crucial for confirming the structure of synthesized compounds and for studying the effects of different substituents on the molecular structure.

Chemical Reactions Analysis

Isoquinoline derivatives undergo various chemical reactions, including alkylation, cyclization, and halogenation. The reaction of ethyl 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride, for example, leads to chlorination and loss of the 1-N-alkyl groups . Additionally, the alkylation of ethyl esters of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid has been studied, revealing insights into the selectivity of N- versus O-alkylation . These reactions are important for the functionalization and further modification of isoquinoline derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, which is important for the development of compounds with desirable pharmacokinetic profiles. For instance, the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for a new tricyclic quinolone, demonstrates the importance of specific substituents for the activity of the compound .

Scientific Research Applications

Synthesis and Anticancer Activity

A key area of application for compounds related to Ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is in the synthesis of new chemical entities with potential anticancer properties. For example, derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been synthesized and tested for their anticancer effect against the breast cancer MCF-7 cell line. Compounds demonstrated significant anticancer activity, suggesting the potential utility of these derivatives in cancer treatment research (Gaber et al., 2021).

Chemical Synthesis and Properties

The chemical synthesis and properties of Ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate derivatives also represent a significant area of research. Studies have explored the alkaline hydrolysis of related esters, leading to compounds with potential relevance in various chemical synthesis processes. These processes are crucial for the development of new pharmaceuticals and materials (Ukrainets et al., 2006).

Synthesis of Novel Compounds

Further research includes the synthesis of novel compounds through the manipulation of Ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate derivatives. For instance, reactions with p-toluenesulfonylhydrazide have been investigated to create new derivatives with potential applications in medicinal chemistry and materials science (Ukrainets et al., 2009).

Photochemical Synthesis

The photochemical synthesis of 2,3-homoindoles from Ethyl 2-cyano-4-methyl-1,2-dihydroquinoline-1-carboxylates is another innovative application. This process yields products that are useful synthetic intermediates for indole derivatives, highlighting the compound's role in advancing organic synthesis methodologies (Ikeda et al., 1974).

properties

IUPAC Name |

ethyl 2-methyl-1-oxoisoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)11-8-14(2)12(15)10-7-5-4-6-9(10)11/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYGQFHHKLWGNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=O)C2=CC=CC=C21)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

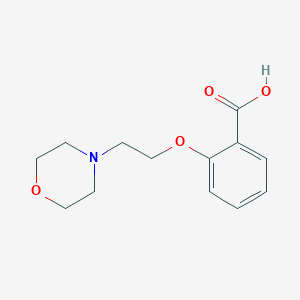

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)